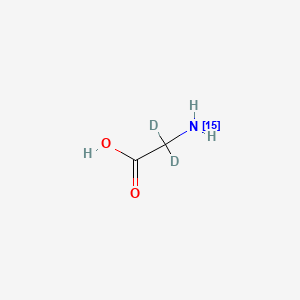
Glycine-15N,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine-15N,d2 is an isotopically labeled analog of glycine, where the nitrogen atom is replaced with the isotope nitrogen-15 and the hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-15N,d2 typically involves the incorporation of nitrogen-15 and deuterium into the glycine molecule. One common method involves the use of 15N-labeled ammonia and deuterated water in the presence of a catalyst to facilitate the incorporation of these isotopes into the glycine structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 15N-labeled ammonia and deuterated water, along with advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine-15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of glycine to glyoxylate and ammonia.
Reduction: Glycine can be reduced to form aminoacetaldehyde.
Substitution: Glycine can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as iron or copper.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Glyoxylate and ammonia.
Reduction: Aminoacetaldehyde.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine-15N,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of glycine into proteins and other biomolecules.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemical processes .
Mechanism of Action
Glycine-15N,d2 exerts its effects primarily through its role as an inhibitory neurotransmitter in the central nervous system. It binds to glycine receptors, which are ligand-gated ion channels, leading to the opening of chloride channels and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Glycine-15N: Similar to Glycine-15N,d2 but without deuterium labeling.
Glycine-d2: Contains deuterium but not nitrogen-15.
Alanine-15N,d2: Another isotopically labeled amino acid with similar applications
Uniqueness
This compound is unique due to the dual labeling with both nitrogen-15 and deuterium, which provides enhanced sensitivity and specificity in various analytical techniques. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions .
Properties
Molecular Formula |
C2H5NO2 |
|---|---|
Molecular Weight |
78.07 g/mol |
IUPAC Name |
2-(15N)azanyl-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,3+1 |
InChI Key |
DHMQDGOQFOQNFH-MYAGQKODSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)[15NH2] |
Canonical SMILES |
C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

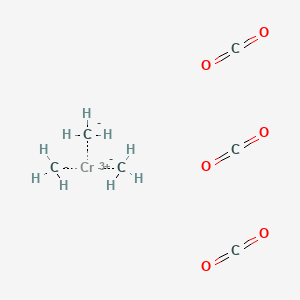
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
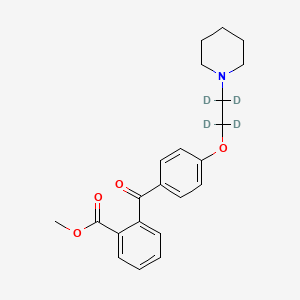

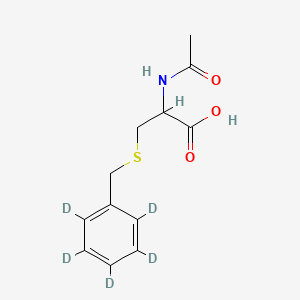
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
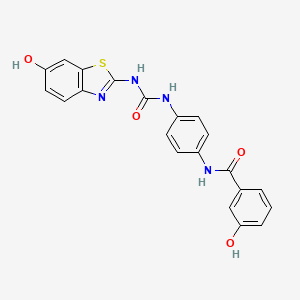
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
